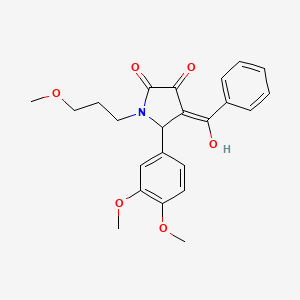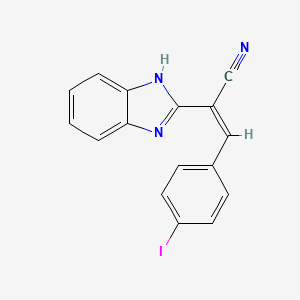![molecular formula C15H18F3N5 B5424829 N-{[2-(diethylamino)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5424829.png)
N-{[2-(diethylamino)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(diethylamino)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine, also known as GSK503, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. It is a highly selective inhibitor of the protein arginine methyltransferase 5 (PRMT5), which is involved in the regulation of gene expression and has been implicated in the development of various types of cancer.
Mecanismo De Acción
The mechanism of action of N-{[2-(diethylamino)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine is based on its ability to inhibit PRMT5, which is involved in the methylation of histones and other proteins. PRMT5 has been shown to be overexpressed in various types of cancer, leading to increased cell proliferation and survival. By inhibiting PRMT5, this compound can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the proliferation of cancer cells by suppressing the expression of genes involved in cell cycle progression and DNA replication. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[2-(diethylamino)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine is its high selectivity for PRMT5, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and low toxicity. However, one limitation of this compound is its relatively low potency compared to other PRMT5 inhibitors. In addition, further studies are needed to optimize the dosing and administration of this compound in clinical trials.
Direcciones Futuras
There are several potential future directions for the development of N-{[2-(diethylamino)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine and other PRMT5 inhibitors. One area of focus is the identification of biomarkers that can be used to predict response to treatment and monitor treatment efficacy. Another area of focus is the development of combination therapies that can enhance the anti-tumor activity of PRMT5 inhibitors. Finally, further studies are needed to investigate the potential use of PRMT5 inhibitors in other diseases, such as autoimmune disorders and viral infections.
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of cancer. Its high selectivity for PRMT5 and good pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent for the treatment of cancer. Further studies are needed to optimize the dosing and administration of this compound in clinical trials and to investigate its potential use in other diseases.
Métodos De Síntesis
The synthesis of N-{[2-(diethylamino)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials are commercially available and the synthesis has been optimized for large-scale production. The final product is a white crystalline solid with high purity.
Aplicaciones Científicas De Investigación
N-{[2-(diethylamino)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has shown potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors such as lung and breast cancer. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5/c1-3-23(4-2)13-11(6-5-8-19-13)10-21-14-20-9-7-12(22-14)15(16,17)18/h5-9H,3-4,10H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZDSYWLZNPCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-methyl-1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5424749.png)
![N-1,3-benzodioxol-5-yl-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5424753.png)

![3-methyl-1-[1-({6-[3-(methylthio)phenyl]pyridin-3-yl}carbonyl)piperidin-3-yl]butan-1-one](/img/structure/B5424764.png)
![3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5424767.png)
![2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5424778.png)
![3-allyl-5-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5424783.png)
![N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5424790.png)
![3-[({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5424796.png)
![10-bromo-6-(1-methyl-2-phenylvinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5424798.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-ethyl-1-methylpiperazine](/img/structure/B5424803.png)
![4-[3-(2-fluorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5424808.png)
![3-chloro-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5424815.png)
